molecular formula C20H27N8O4P B040680 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid CAS No. 113811-51-1

3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid

Cat. No. B040680
CAS RN: 113811-51-1
M. Wt: 474.5 g/mol
InChI Key: BDXXPVVJVVLLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, commonly known as PT523, is a novel antifolate compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. PT523 is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides and DNA. The compound has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

PT523 exerts its antitumor activity by inhibiting 3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid, an enzyme that is essential for the synthesis of nucleotides and DNA. By blocking the activity of this compound, PT523 disrupts the synthesis of DNA and inhibits cell proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
PT523 has been shown to exhibit potent antitumor activity in preclinical studies, but it also has other biochemical and physiological effects. The compound has been shown to inhibit the activity of folate-dependent enzymes, which play a critical role in a variety of cellular processes. PT523 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

PT523 has several advantages for use in lab experiments. The compound is highly potent and exhibits a broad spectrum of antitumor activity, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, PT523 also has some limitations. The compound is highly toxic and can have adverse effects on normal cells, making it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on PT523. One area of interest is the development of new formulations of the compound that can improve its pharmacokinetic properties and reduce its toxicity. Another area of research is the identification of biomarkers that can predict sensitivity to PT523, which could help to identify patients who are most likely to benefit from treatment with the compound. Finally, there is interest in exploring the potential of PT523 in combination with other drugs or therapies, which could enhance its antitumor activity and reduce the risk of toxicity.

Synthesis Methods

The synthesis of PT523 involves a multi-step process that begins with the preparation of 2,4-diaminopteridine, which is then reacted with 4-(bromomethyl)benzoic acid to form the intermediate compound 4-[(2,4-diaminopteridin-6-yl)methyl]benzoic acid. This intermediate is then coupled with N-(2-hydroxyethyl)-N-methylglycine to form the final product, PT523.

Scientific Research Applications

PT523 has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that the compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. PT523 has also been shown to be effective in inhibiting the growth of tumor xenografts in animal models.

properties

CAS RN

113811-51-1

Molecular Formula

C20H27N8O4P

Molecular Weight

474.5 g/mol

IUPAC Name

3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid

InChI

InChI=1S/C20H27N8O4P/c1-3-32-33(30,31)10-4-9-23-19(29)13-5-7-15(8-6-13)28(2)12-14-11-24-18-16(25-14)17(21)26-20(22)27-18/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,23,29)(H,30,31)(H4,21,22,24,26,27)

InChI Key

BDXXPVVJVVLLLJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCCNC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)O

Canonical SMILES

CCOP(=O)(CCCNC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N)O

synonyms

3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]pro pyl-ethoxy-phosphinic acid

Origin of Product

United States

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